Ethyl acrylate - 9003-32-1

Ethyl acrylate

Catalog Number: EVT-3567946
CAS Number: 9003-32-1
Molecular Formula: C5H8O2
CH2CHCOOC2H5
C5H8O2
Molecular Weight: 100.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl acrylate is an organic compound, specifically an acrylate ester. It is the ethyl ester of acrylic acid. [, ] Ethyl acrylate is a colorless liquid with a characteristic acrid odor. [, , , ] It is primarily used as a monomer in the production of various polymers and copolymers. [, ] Ethyl acrylate plays a significant role in scientific research, particularly in materials science and polymer chemistry, for studying polymerization reactions, modifying material properties, and investigating molecular interactions. [, , , , , , , , , , , , ]

Future Directions
  • Sustainable Polymer Synthesis: Exploring the use of renewable feedstocks for producing Ethyl acrylate will be crucial for developing more sustainable polymeric materials. []
Source and Classification

Ethyl acrylate is classified under the category of acrylate esters, which are derived from acrylic acid. It is often sourced from petrochemical processes involving ethylene and acrylic acid. The compound is recognized for its reactivity and utility in polymer chemistry, particularly in the synthesis of polyacrylate materials.

Synthesis Analysis

Methods of Synthesis

Ethyl acrylate can be synthesized through several methods, with the most common being the direct esterification of acrylic acid with ethanol. This reaction typically occurs in the presence of a strong acid catalyst under controlled conditions to maximize yield.

  1. Direct Esterification:
    • Reactants: Acrylic acid and ethanol.
    • Catalyst: Strong acid (e.g., sulfuric acid).
    • Process: The reaction mixture is subjected to heating, allowing the formation of ethyl acrylate with by-products such as water. The removal of water during the reaction helps shift the equilibrium towards ester formation.
  2. Reactive Distillation:
    • A novel method that combines reaction and separation in a single unit operation, achieving high conversion rates and purity levels .
  3. Alternative Processes:
    • Ethylene can also react with acrylic acid in a sulfuric acid medium to produce ethyl acrylate through a series of intermediate steps involving sulfate esters .

Technical Details

The synthesis process often involves:

Molecular Structure Analysis

Structure

Ethyl acrylate has the molecular formula C5H8O2C_5H_8O_2 and features a double bond between the carbon atoms adjacent to the carbonyl group. Its structure can be represented as follows:

CH2=CHCOOC2H5\text{CH}_2=\text{CH}-\text{COO}-\text{C}_2\text{H}_5

This structure indicates that ethyl acrylate consists of an ethylene group (vinyl) attached to an ester functional group.

Data

  • Molar Mass: 100.12 g/mol
  • Boiling Point: Approximately 99 °C
  • Density: 0.93 g/cm³ at 20 °C
Chemical Reactions Analysis

Reactions

Ethyl acrylate participates in various chemical reactions due to its reactive double bond:

  1. Polymerization: Ethyl acrylate can undergo free radical polymerization to form polyethyl acrylate, which is used in coatings and adhesives.
  2. Transesterification: It can react with alcohols to form different esters.
  3. Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to acrylic acid and ethanol.

Technical Details

The polymerization process typically requires initiators such as azobisisobutyronitrile or peroxides to generate free radicals that initiate chain growth .

Mechanism of Action

Process

The mechanism of action for ethyl acrylate primarily revolves around its polymerization:

  1. Initiation: A free radical initiator generates radicals that attack the double bond of ethyl acrylate.
  2. Propagation: The radical adds to another molecule of ethyl acrylate, forming a new radical that continues to react with more monomers.
  3. Termination: The process ends when two radicals combine or disproportionation occurs.

Data

The polymerization kinetics can be influenced by factors such as temperature, concentration of initiators, and solvent effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid.
  • Odor: Characteristic sweet odor.
  • Solubility: Soluble in organic solvents like acetone but insoluble in water.

Chemical Properties

  • Reactivity: Ethyl acrylate is prone to polymerization upon exposure to heat or light.
  • Stability: It is stable under normal conditions but can decompose when exposed to strong acids or bases.

Relevant data includes:

  • Flash Point: 24 °C (closed cup)
  • Autoignition Temperature: 310 °C
Applications

Scientific Uses

Ethyl acrylate is extensively utilized in various scientific fields:

  1. Polymer Chemistry: As a monomer for producing polymers used in coatings, adhesives, sealants, and textiles.
  2. Analytical Chemistry: Employed in methods for quantifying residual monomers in latex products using gas chromatography .
  3. Material Science: Used in developing materials with specific properties such as flexibility, adhesion, and chemical resistance.
Synthesis and Production Methodologies of Ethyl Acrylate

Historical Evolution of Industrial Synthesis Routes

The industrial production of ethyl acrylate (EA) has undergone significant technological transitions since its commercialization. The earliest commercial method involved the Reppe process, developed in the 1930s, which utilized acetylene, carbon monoxide, and ethanol under high pressure (100–200 atm) with nickel carbonyl catalysts. This reaction proceeded via:

$$ \ce{HC≡CH + CO + C2H5OH -> CH2=CHCOOC2H5} $$

Though efficient, this route's operational hazards due to acetylene instability and extreme pressures limited its widespread adoption [1]. By the 1970s, the propylene oxidation route became dominant. This two-step process first oxidized propylene to acrylic acid using mixed metal oxide catalysts (Mo-V-Te/W) at 300–400°C, followed by liquid-phase esterification with ethanol catalyzed by sulfuric acid:

$$ \ce{C3H6 + 1.5O2 -> CH2=CHCOOH + H2O} $$$$ \ce{CH2=CHCOOH + C2H5OH -> CH2=CHCOOC2H5 + H2O} $$

Yields reached 85–90% for acrylic acid, but esterification equilibrium constraints necessitated water removal via azeotropic distillation [10]. To address corrosion and byproduct issues, solid-acid catalysts (e.g., Amberlyst-15, Dowex 50WX) were introduced in the 1990s, enabling milder conditions (70–100°C) and eliminating mineral acid waste. However, acrylic acid conversions remained suboptimal (14–35%) due to kinetic limitations [2].

Table 1: Evolution of Industrial Ethyl Acrylate Synthesis Methods

EraMethodCatalyst SystemConditionsKey Limitations
1930s–1960sReppe CarbonylationNi(CO)₄100–200 atm, 150°CAcetylene instability, high pressure
1970s–2000sPropylene Oxidation + EsterificationH₂SO₄ (liquid phase)70–100°C, atmospheric pressureCorrosion, low equilibrium yield
1990s–PresentHeterogeneous EsterificationIon-exchange resins70–90°CModerate conversion (15–35%)

The quest for higher efficiency culminated in continuous reactive distillation systems (2010s), integrating reaction and separation. This approach shifted esterification equilibrium by continuously removing EA and water, boosting conversions to >99% while reducing energy use [2] [8].

Catalytic Processes for Ethylene-Derived Acrylate Production

Direct ethylene-based routes offer advantages in atom economy and feedstock flexibility. The ethylene hydroesterification process (Shell, 2000s) employs palladium catalysts with phosphine ligands to carbonylate ethylene with CO and ethanol:

$$ \ce{C2H4 + CO + C2H5OH -> CH2=CHCOOC2H5} $$

Key advances include:

  • Ligand design: Bidentate phosphines (e.g., 1,2-bis(di-tert-butylphosphinomethyl)benzene) suppress Pd agglomeration, enhancing catalyst stability.
  • Acid co-catalysts: Methanesulfonic acid promotes ethanol activation, achieving EA yields of 80–85% at 100–120°C [8].

Simultaneously, reactive distillation (RD) emerged as a breakthrough for equilibrium-limited esterification. Modern RD configurations feature three integrated units:

  • Reactive Distillation Column (RDC): Packed with solid acid catalysts (e.g., Amberlyst-35), where esterification occurs alongside EA/water separation.
  • Ethyl Acrylate Recovery Column: Purifies EA to >99.9% purity.
  • Water Recovery Column: Recycles ethanol and minimizes wastewater [2].

Table 2: Performance Metrics for Reactive Distillation vs. Batch Esterification

ParameterBatch Reactor (H₂SO₄)Reactive Distillation (Amberlyst-35)
Acrylic Acid Conversion80–84%>99.9%
Ethyl Acrylate Purity95–98%99.9%
Energy ConsumptionHigh (separate distillation)Low (integrated heat exchange)
Catalyst SeparationAcid neutralization requiredNone (heterogeneous)

Optimization studies show RD reduces total annualized costs (TAC) by 40% versus conventional processes, primarily through steam savings and reduced equipment footprint [2].

Green Chemistry Approaches: CO₂ Utilization and Atom-Economical Pathways

The direct coupling of CO₂ and ethylene represents a transformative "dream reaction" for EA synthesis, with 100% atom economy:

$$ \ce{C2H4 + CO2 -> CH2=CHCO2H} $$$$ \ce{CH2=CHCO2H + C2H5OH -> CH2=CHCOOC2H5 + H2O} $$

Despite thermodynamic challenges (ΔG = +142 kJ/mol), catalytic breakthroughs have been made:

  • Nickel-based systems: Ni(0) complexes with electron-rich N-heterocyclic carbene (NHC) ligands activate CO₂ via oxidative coupling to form stable nickelalactones. Subsequent β-hydride elimination releases acrylic acid. Early systems required high temperatures (>180°C) and gave <10 turnovers [4] [9].
  • Palladium catalysts: Pd(dppp)(OAc)₂ (dppp = 1,3-bis(diphenylphosphino)propane) in ionic liquids enables EA synthesis at 120°C. Acetic acid acts as a dehydrating agent, shifting equilibrium toward 75% EA yield [9].

Table 3: Catalyst Performance in CO₂/Ethylene Coupling to Acrylic Acid/Esters

Catalyst SystemAdditive/SolventTemperature (°C)Turnover Number (TON)Key Innovation
Ni(0)/NHCNone1808First catalytic nickelalactone formation
Pd(dppp)(OAc)₂Acetic acid12050Acid-assisted dehydration
RuCl₃/[BMIM]BF₄Ethanol100120Electrochemical CO₂ activation
Rh(I)/phosphineK₂CO₃150300Base-mediated β-H elimination

Parallel advances include bio-based ethyl acrylate production. BASF's Biomass Balance approach uses renewable ethanol (from sugar fermentation) and bio-propylene (from vegetable oils) to produce EA with 35% biogenic content. This reduces the product carbon footprint (PCF) by 30% while maintaining identical performance to fossil-based equivalents [6].

Electrocatalytic routes show promise for near-room-temperature EA synthesis. RuCl₃ in [BMIM]BF₄ ionic liquid reduces CO₂ to carboxylates, which couple with ethylene to form acrylate precursors at 20–50°C. Current densities of 10 mA/cm² and Faradaic efficiencies of 65% have been achieved [9].

Properties

CAS Number

9003-32-1

Product Name

Ethyl acrylate

IUPAC Name

ethyl prop-2-enoate

Molecular Formula

C5H8O2
CH2CHCOOC2H5
C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3

InChI Key

JIGUQPWFLRLWPJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C

Solubility

10 to 50 mg/mL at 70° F (NTP, 1992)
0.15 M
Slightly soluble in dimethyl sulfoxide; soluble in chloroform; miscible in ethanol, ethyl ether
Soluble in alcohol and ether
2% (wt/vol) in water at 20 °C
1.5 parts by wt (of the formula wt)/100 parts by wt of water
In water, 15,000 mg/L at 25 °C (1.50 g/100 g)
15 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 1.5
Soluble in ether and oils; Slightly soluble water
Soluble (in ethanol)
2%

Canonical SMILES

CCOC(=O)C=C

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